Vanylglycol

Übersicht

Beschreibung

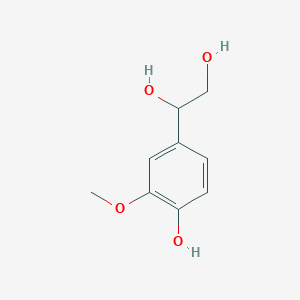

Vanylglycol, also known as 3-Methoxy-4-hydroxyphenylethyleneglycol (MHPG), is a class of organic compounds known as methoxyphenols . It is synthesized from endogenous epinephrine and norepinephrine in vivo . It is a O-methylated metabolite of normetanephrine . Vanylglycol is found normally in urine, in plasma, and cerebrospinal fluid .

Synthesis Analysis

Vanylglycol can be biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol . The enzyme catechol O-methyltransferase catalyzes this process .Molecular Structure Analysis

The empirical formula of Vanylglycol is C9H11NaO4 and its molecular weight is 206.17 .Chemical Reactions Analysis

Vanylglycol is a O-methylated metabolite of normetanephrine . It is involved in the metabolic disorder called tyrosinemia in newborns .Physical And Chemical Properties Analysis

Vanylglycol is a solid substance with a white to brown color . It is normally stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Aroma Chemicals

Vanillyl alcohol is primarily used in the synthesis of vanillin , which is an important aroma chemical . The process involves the aerobic oxidation of vanillyl alcohol to vanillin, catalyzed by copper complexes and TEMPO under base-free conditions. This transformation is significant due to vanillin’s wide applications in the flavor and fragrance industries, making it a valuable product derived from lignin, a renewable biomass source .

Food Industry Applications

In the food sector, vanillin synthesized from vanillyl alcohol serves not only as a flavoring agent but also has applications in food preservation and packaging . Its preservative properties help in extending the shelf life of food products, and its inclusion in food packaging materials can impart antimicrobial qualities, thereby enhancing food safety .

Biological Synthesis Methods

Vanillyl alcohol is a key precursor in various biological synthesis methods for producing vanillin. These methods include enzymatic, microbial, and immobilized systems, which are explored for their efficiency and sustainability. The biological routes offer an alternative to chemical synthesis, potentially reducing environmental impact and allowing for the production of ‘natural’ vanillin .

Neuroprotective Effects

Research has indicated that vanillyl alcohol exhibits neuroprotective effects . It is one of the major compounds found in certain plant extracts and is known to cross the blood-brain barrier. Its biological activities include antioxidant, anti-asthmatic, antimicrobial, and antimutagenic effects, which are beneficial in protecting the nervous system .

Catalysis and Green Chemistry

Vanillyl alcohol is involved in studies related to catalysis and green chemistry . Its oxidation to vanillin is not only a reaction of industrial relevance but also serves as a model reaction for studying the catalytic properties of various complexes. This research contributes to the development of sustainable and environmentally friendly chemical processes .

Flavor and Fragrance Industry

Beyond its role as a precursor to vanillin, vanillyl alcohol itself is used in the flavor and fragrance industry . Its mild, sweet, and warm odor makes it a valuable ingredient in the formulation of various fragrances and flavors, contributing to the sensory qualities of consumer products .

Wirkmechanismus

Target of Action

Vanylglycol, also known as MHPG or MOPEG, is a O-methylated metabolite of normetanephrine . It is biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol . The primary target of Vanylglycol is the enzyme catechol O-methyltransferase . This enzyme plays a crucial role in the metabolic disorder called tyrosinemia in newborns .

Mode of Action

Vanylglycol interacts with its target, catechol O-methyltransferase, to influence the metabolic pathways

Biochemical Pathways

Vanylglycol is involved in the pentose and glucuronate interconversion pathways . These pathways are considered promising targets for disease treatment . Disruptions in these pathways can lead to the accumulation of phenylalanine, tyrosine, vanylglycol, and norepinephrine .

Pharmacokinetics

It is known that vanylglycol is found normally in urine, in plasma, and cerebrospinal fluid . Alcohol consumption increases the level of Vanylglycol in urine and CSF .

Result of Action

It is known that vanylglycol is involved in the metabolic disorder called tyrosinemia in newborns . It is also associated with several diseases such as multi-infarct dementia, epilepsy, hereditary spastic paraplegia, and schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vanylglycol. For example, alcohol consumption increases the level of Vanylglycol in urine and CSF . .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862142 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Vanylglycol | |

CAS RN |

534-82-7 | |

| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

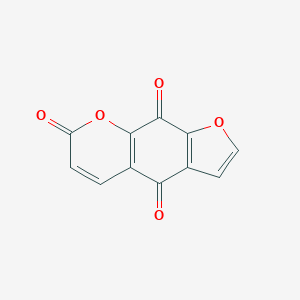

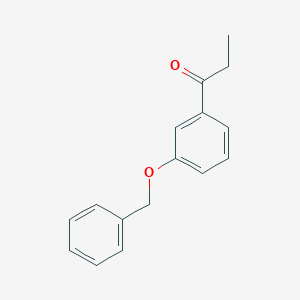

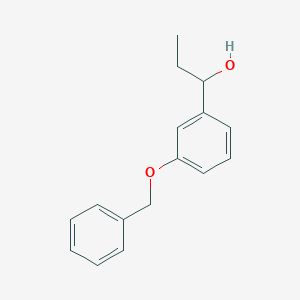

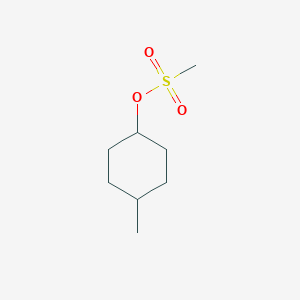

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

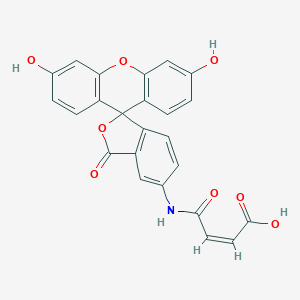

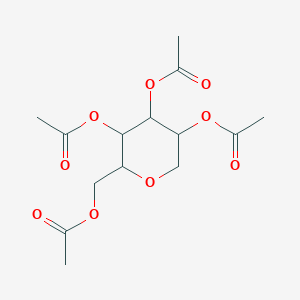

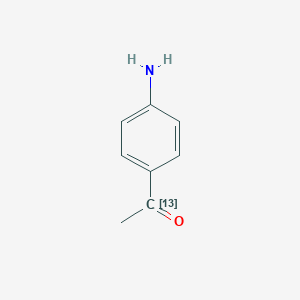

Feasible Synthetic Routes

Q & A

Q1: How is vanylglycol excretion affected by different medications and dietary interventions?

A1: Research suggests that vanylglycol excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter vanylglycol excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact vanylglycol levels:

Q2: What analytical techniques are used to detect and quantify vanylglycol in biological samples?

A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect vanylglycol in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to vanylglycol's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying vanylglycol in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

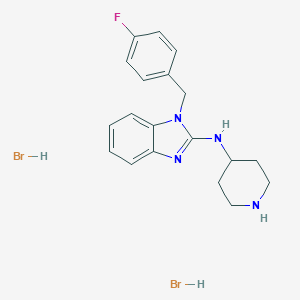

![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)

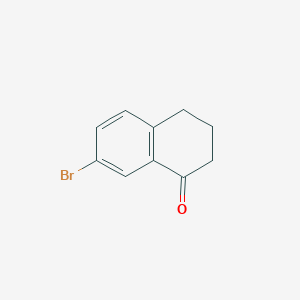

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)

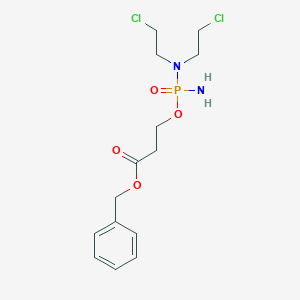

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)